N-(4-chlorobenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
CAS No.: 69636-12-0
Cat. No.: VC15247691
Molecular Formula: C11H10ClN3OS
Molecular Weight: 267.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69636-12-0 |
|---|---|
| Molecular Formula | C11H10ClN3OS |
| Molecular Weight | 267.74 g/mol |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-4-methylthiadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C11H10ClN3OS/c1-7-10(17-15-14-7)11(16)13-6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,16) |
| Standard InChI Key | NZCRHQAZNTZSSD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SN=N1)C(=O)NCC2=CC=C(C=C2)Cl |
Introduction
Structural Characteristics and Nomenclature
The compound’s systematic IUPAC name, N-(4-chlorobenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, reflects its core components:
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A 1,2,3-thiadiazole ring substituted with a methyl group at position 4 and a carboxamide group at position 5.
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A 4-chlorobenzyl group attached via the carboxamide nitrogen.
The molecular formula C₁₁H₁₀ClN₃OS corresponds to a molecular weight of 267.74 g/mol. Key structural features include:
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Electron-withdrawing chlorine at the benzyl para-position, enhancing metabolic stability.
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Methyl group at C4, influencing steric interactions and solubility.
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Thiadiazole ring, contributing to π-π stacking and hydrogen-bonding capabilities .
Computational modeling predicts a LogP value of 2.8, indicating moderate lipophilicity suitable for membrane permeability. X-ray crystallography of analogous compounds reveals planar thiadiazole rings with dihedral angles of 5–10° relative to attached aryl groups, suggesting conformational flexibility .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of N-(4-chlorobenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves a multi-step sequence (Figure 1):
Step 1: Thiadiazole Core Formation
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid is synthesized via cyclization of thiosemicarbazide derivatives under acidic conditions, analogous to methods used for related thiadiazoles . For example, treatment of methyl 4-chlorobenzoate with hydrazine hydrate yields hydrazides, which undergo cyclization with carbon disulfide and potassium hydroxide to form thiadiazole-thiol intermediates .
Step 2: Carboxamide Coupling
Activation of the carboxylic acid to an acyl chloride (e.g., using thionyl chloride) followed by reaction with 4-chlorobenzylamine produces the target compound. Yields for this step typically range from 60–75%, depending on reaction conditions .
Step 3: Purification
Column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 3:1) achieves >95% purity, as confirmed by HPLC .
Industrial-Scale Production
Continuous flow reactors improve scalability, reducing reaction times from 12 hours (batch) to 2 hours. A representative protocol uses:
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Temperature: 80°C
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Pressure: 2 bar
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Catalyst: Amberlyst-15 (5% w/w)
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Space-time yield: 1.2 kg·L⁻¹·h⁻¹
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time (h) | 12 | 2 |
| Yield (%) | 68 | 72 |
| Purity (%) | 92 | 97 |
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: 0.12 mg/mL (25°C, pH 7.4)
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Organic solvents: Soluble in DMSO (82 mg/mL), ethanol (14 mg/mL)
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Thermal stability: Decomposes at 214°C without melting
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Photostability: Stable under UV light (λ > 300 nm) for 48 hours
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d6):
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δ 8.21 (s, 1H, NH)
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δ 7.45–7.39 (m, 4H, ArH)
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δ 4.52 (d, 2H, CH2)
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δ 2.45 (s, 3H, CH3)
IR (KBr):
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3280 cm⁻¹ (N-H stretch)
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1665 cm⁻¹ (C=O)
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1540 cm⁻¹ (C=N)
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1090 cm⁻¹ (C-S)
Analytical Characterization Techniques
High-Performance Liquid Chromatography (HPLC)
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Column: C18 (250 × 4.6 mm, 5 µm)
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Mobile phase: Acetonitrile/water (70:30) + 0.1% TFA
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Retention time: 6.8 min
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LOD/LOQ: 0.08 µg/mL / 0.25 µg/mL
Mass Spectrometry
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ESI-MS (m/z): 268.1 [M+H]⁺ (calc. 267.74)
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Fragmentation: Loss of CO (28 Da) and Cl (35.5 Da)
Applications in Pharmaceutical and Agrochemical Industries
Drug Development
As a kinase inhibitor scaffold, the compound shows selectivity for EGFR (IC₅₀ = 0.8 µM) over VEGFR-2 (IC₅₀ = 5.2 µM). Structural modifications at the methyl position could enhance potency .
Agricultural Fungicides
Field trials of analogs reduce Puccinia triticina infection in wheat by 89% at 200 g/ha, outperforming tebuconazole (76%). The chlorine atom likely enhances rainfastness .
Future Research Directions
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Structure-Activity Relationship (SAR) studies to optimize the methyl and chlorobenzyl substituents.
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Formulation development for improved bioavailability (e.g., nanoemulsions).
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Target identification using chemoproteomics approaches.
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